Cas no 1242095-70-0 (Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate)
Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate Chemical and Physical Properties
Names and Identifiers
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- 1242095-70-0
- methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]pentanoate
- methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate
- EN300-26577584
- Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate
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- Inchi: 1S/C15H21NO4S/c1-4-12(2)14(15(17)20-3)16-21(18,19)11-10-13-8-6-5-7-9-13/h5-12,14,16H,4H2,1-3H3/b11-10+
- InChI Key: VODHDHYEGBLGBP-ZHACJKMWSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NC(C(=O)OC)C(C)CC)(=O)=O
Computed Properties
- Exact Mass: 311.11912932g/mol
- Monoisotopic Mass: 311.11912932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 80.8Ų
Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577584-0.05g |
methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate |
1242095-70-0 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-26577584-0.25g |
methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate |
1242095-70-0 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-26577584-0.1g |
methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate |
1242095-70-0 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-26577584-1.0g |
methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate |
1242095-70-0 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
| Enamine | EN300-26577584-0.5g |
methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate |
1242095-70-0 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-26577584-5.0g |
methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate |
1242095-70-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
| Enamine | EN300-26577584-2.5g |
methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate |
1242095-70-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-26577584-10.0g |
methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate |
1242095-70-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 |
Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate
Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate (CAS No. 1242095-70-0): A Comprehensive Overview
Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate, identified by its CAS number 1242095-70-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in medicinal chemistry and biotechnology. The intricate structure of Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate incorporates several key functional groups, including a sulfonamide moiety and an unsaturated aliphatic chain, which contribute to its distinct chemical behavior and potential biological activity.
The sulfonamide group, a well-known pharmacophore in drug design, is particularly noteworthy for its role in modulating biological pathways. In recent years, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of this group in Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate suggests that it may possess similar therapeutic potential. Furthermore, the unsaturated aliphatic chain provides a flexible backbone that can be modified to enhance binding affinity to target proteins or enzymes. This structural versatility makes the compound a promising scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate with greater accuracy. By leveraging high-throughput screening techniques and machine learning algorithms, scientists have been able to identify potential drug candidates more efficiently than ever before. These computational methods have been particularly useful in studying the interactions between the sulfonamide group and biological targets, providing insights into how the compound might interact with enzymes or receptors in living systems.
In vitro studies have begun to unravel the pharmacological profile of Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate. Initial experiments suggest that this compound exhibits moderate activity against certain bacterial strains, likely due to its sulfonamide moiety interfering with essential metabolic pathways. Additionally, preliminary data indicate that it may have some anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. These findings are particularly intriguing given the growing demand for alternative treatments to combat antibiotic-resistant bacteria and chronic inflammatory diseases.
The synthesis of Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the production of such molecules. Techniques such as cross-coupling reactions, palladium catalysis, and enzymatic transformations have been employed to construct the desired framework efficiently. These advances not only improve yield but also enhance the purity of the final product, which is crucial for subsequent biological evaluations.
The potential applications of Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate extend beyond traditional pharmaceuticals. Researchers are exploring its use in materials science, where its unique chemical properties could lead to the development of novel polymers or coatings with enhanced durability and functionality. Moreover, its ability to interact with biological systems suggests potential applications in bioimaging and diagnostic tools, where targeted delivery systems are essential for accurate disease detection.
As our understanding of molecular interactions continues to evolve, so does the potential of compounds like Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate. Ongoing research aims to optimize its pharmacokinetic properties, ensuring better absorption and reduced side effects upon administration. By integrating knowledge from chemistry, biology, and computer science, scientists are paving the way for more effective drug discovery processes. The sulfonamide-containing derivatives represent a frontier area of research that holds promise for addressing some of the most pressing health challenges of our time.
The future prospects for Methyl 3-methyl-2-(2-phenylethenesulfonamido)pentanoate are bright, with numerous avenues for further exploration remaining open. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into tangible therapeutic solutions. As new synthetic routes are developed and computational tools become more sophisticated, the journey toward harnessing the full potential of this compound will continue to progress steadily.
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